[1,2,4]Triazolo[1,5-a]pyridin-7-ol
CAS No.: 1033810-70-6
Cat. No.: VC2704724
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol - 1033810-70-6](/images/structure/VC2704724.png)
Specification
CAS No. | 1033810-70-6 |
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Molecular Formula | C6H5N3O |
Molecular Weight | 135.12 g/mol |
IUPAC Name | 3H-[1,2,4]triazolo[1,5-a]pyridin-7-one |
Standard InChI | InChI=1S/C6H5N3O/c10-5-1-2-9-6(3-5)7-4-8-9/h1-4H,(H,7,8) |
Standard InChI Key | BABOSZMRHSQJCE-UHFFFAOYSA-N |
SMILES | C1=CN2C(=CC1=O)N=CN2 |
Canonical SMILES | C1=CN2C(=CC1=O)N=CN2 |
Introduction
Molecular Information
The compound's essential molecular characteristics are summarized in Table 1:
Physical Properties
The compound exhibits specific physical characteristics that influence its handling and application:
Property | Value | Reference |
---|---|---|
Physical State | White solid | |
Density | 1.51±0.1 g/cm³ (Predicted) | |
pKa | 2.38±0.53 (Predicted) | |
Recommended Storage Temperature | 2-8°C |
Structural Features
The structure of Triazolo[1,5-a]pyridin-7-ol contains several important features that contribute to its reactivity and potential utility:
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A fused bicyclic system with a five-membered 1,2,4-triazole ring and a six-membered pyridine ring
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A hydroxyl group at the 7-position, which can exist in tautomeric equilibrium with its keto form
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Multiple nitrogen atoms providing potential hydrogen bond acceptor sites
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Aromatic character contributing to its stability
Synthesis Methods
Several synthetic approaches have been developed for the preparation of Triazolo[1,5-a]pyridin-7-ol, with optimization efforts focusing on improving yield and purity.
Synthesis from 7-Bromo triazolo[1,5-a]pyridine
One of the most documented synthetic routes involves the conversion of 7-bromo- triazolo[1,5-a]pyridine to the target compound through hydroxylation:
Reaction Conditions and Procedure
The synthesis involves the following steps:
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Prepare a solution of 7-bromo- triazolo[1,5-a]pyridine (501.0 mg, 2.53 mmol) in 1,4-dioxane (8.0 mL)/H₂O (2.0 mL)
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Add potassium hydroxide (625.7 mg, 11.15 mmol), Pd₂(dba)₃ (263.1 mg, 0.28 mmol), and t-BuXPhos (231.1 mg, 0.54 mmol) at room temperature
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Stir the mixture at 100°C for 4 hours
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Cool the reaction mixture to room temperature
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Extract with ethyl acetate
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Adjust the aqueous layer to pH 5 with 1N HCl
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Evaporate the mixture in vacuo
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Purify the residue by flash column chromatography with CH₂Cl₂/MeOH (5/1, v/v)
This procedure yields Triazolo[1,5-a]pyridin-7-ol (140.0 mg, 40%) as a white solid. The product can be confirmed by LCMS (ESI, m/z): [M+H]⁺ = 136.0 .
Alternative Synthetic Approaches
While the direct synthesis from 7-bromo- triazolo[1,5-a]pyridine is well-documented, researchers have also explored alternative routes that may offer advantages in terms of yield, reaction conditions, or starting material availability. These approaches often involve:
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Cyclization reactions of appropriately substituted pyridine derivatives with hydrazine or hydrazine derivatives
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Ring transformation reactions of related heterocyclic systems
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Functionalization of the pre-formed triazolopyridine scaffold
Biological Activities and Applications
Research Applications
The compound has various applications in chemical and pharmaceutical research:
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As a building block in the synthesis of more complex heterocyclic systems
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As a model compound for studying the properties of fused triazole-containing heterocycles
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As a scaffold for the development of compound libraries in drug discovery programs
Related Compounds and Structural Analogs
Structural Analogs
Several compounds share structural similarities with Triazolo[1,5-a]pyridin-7-ol, including:
Comparative Properties
The subtle structural differences between these analogs can significantly impact their physical, chemical, and biological properties:
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Ring system modifications (pyridine vs. pyrimidine vs. pyrazine) affect electron distribution, basicity, and hydrogen bonding capabilities
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Substitution patterns influence solubility, lipophilicity, and molecular recognition
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Different heterocyclic systems may target distinct biological receptors or enzymes
The compound is typically available with a purity of 95% or higher .
Research Significance and Future Directions
Current Research Areas
Current research involving Triazolo[1,5-a]pyridin-7-ol and closely related compounds focuses on several promising areas:
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Development of kinase inhibitors, particularly for cancer therapy
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Exploration of anti-viral applications, including influenza virus inhibition
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Investigation of structure-activity relationships to optimize biological activity
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Utilization as building blocks for more complex bioactive molecules
Future Research Directions
Based on the existing knowledge and gaps identified in the literature, future research directions might include:
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Comprehensive evaluation of the compound's biological activity profile
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Optimization of synthetic routes to improve yields and sustainability
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Development of targeted derivatives for specific therapeutic applications
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Investigation of potential applications beyond medicinal chemistry, such as materials science or catalysis
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